molecular formula C21H18FN5O2S B2892796 N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-10-8

N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2892796
CAS No.: 894031-10-8
M. Wt: 423.47
InChI Key: LKSXEFQJYNUVSM-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a p-tolyl group and an ethyl linker. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antimicrobial and anti-inflammatory properties, as suggested by structural analogs .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-5-7-14(8-6-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-4-2-3-15(22)11-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSXEFQJYNUVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

  • Molecular Formula : C21H18FN5O2S
  • Molecular Weight : 423.47 g/mol
  • CAS Number : 894031-10-8
  • Purity : Typically 95% .

The thiazolo[3,2-b][1,2,4]triazole scaffold present in this compound is known for its ability to interact with various biological targets. The mechanism of action may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation and survival. For instance, studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit potent anticancer activity against multiple human cancer cell lines .

Anticancer Activity

Research has demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure can exhibit significant anticancer properties. A study evaluating various derivatives found that those with modifications at the 5-position showed enhanced potency against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
Compound ARenal Cancer5.0
Compound BBreast Cancer12.0
Compound CColon Cancer8.5

Antimicrobial Activity

In addition to anticancer effects, some thiazolo derivatives have shown potential antimicrobial properties. The presence of the thiazole ring enhances interaction with microbial targets, leading to inhibition of growth in certain bacterial strains. This activity is often assessed using standard disk diffusion methods to determine minimum inhibitory concentrations (MICs).

Case Studies

  • Study on Anticancer Efficacy : A comprehensive evaluation involving nearly 60 human cancer cell lines indicated that this compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells .
  • Microbial Inhibition Tests : In vitro assays demonstrated that this compound could inhibit the growth of Gram-positive bacteria more effectively than Gram-negative strains. The observed MIC values were promising and warrant further investigation into its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

  • Substituents on the phenyl rings can enhance or diminish activity.
  • The position and type of substituents on the thiazole ring are critical for maximizing efficacy against targeted diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound : N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide R1 = 3-F-phenyl; R2 = p-tolyl Not explicitly provided ~455 (estimated) Fluorine enhances electronegativity; p-tolyl may improve metabolic stability.
N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide R1 = 3-Cl-phenyl; R2 = 4-F-phenyl Not provided ~461 (estimated) Chlorine increases lipophilicity; 4-F-phenyl may alter receptor interactions.
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide R1 = 3-Cl-4-F-phenyl; R2 = 4-F-phenyl C20H14ClF2N5O2S 461.9 Dual halogenation (Cl, F) may optimize solubility and target binding.
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide R1 = 4-ethylphenyl; R2 = p-tolyl C23H23N5O2S 433.5 Ethyl group introduces steric bulk, potentially reducing off-target effects.
N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide R1 = 3-Cl-4-Me-phenyl; R2 = 4-Cl-phenyl C21H17Cl2N5O2S 474.4 Methyl and chlorine substituents may enhance hydrophobic interactions.

Key Observations:

Substituent Effects :

  • Halogens (F, Cl) : Fluorine in the target compound (3-F-phenyl) likely improves metabolic stability and electron-withdrawing effects compared to chlorine analogs . Chlorine, being more lipophilic, may enhance membrane permeability but could increase toxicity risks.
  • Aryl Modifications : The p-tolyl group in the target compound and introduces a methyl group, which may stabilize π-π stacking interactions in receptor binding. In contrast, 4-fluorophenyl () balances electronegativity and steric demands.

Molecular Weight Trends :

  • The target compound’s estimated molecular weight (~455) is lower than the dichlorinated analog (474.4, ), suggesting better bioavailability.

Biological Implications: While direct activity data are unavailable, thiazolo-triazole derivatives are associated with antimicrobial and anti-inflammatory activities .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Synthesis involves multi-step reactions, including thiazole-triazole fusion and oxalamide coupling. Key steps:

  • Use one-pot reactions with catalysts (e.g., Lewis acids) to enhance efficiency .
  • Control reaction conditions: temperature (60–80°C), pH (neutral to slightly basic), and solvent choice (DMF or THF) to minimize side reactions .
  • Purify via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., observed m/z 435.5 vs. theoretical 435.5) .
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the key functional groups influencing reactivity?

  • Methodological Answer :

  • Thiazolo-triazole core : Participates in π-π stacking with biological targets .
  • Oxalamide linker : Enables hydrogen bonding; modify substituents (e.g., fluorophenyl vs. chlorophenyl) to tune solubility .
  • Fluorine atoms : Enhance metabolic stability via reduced CYP450 interactions .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Dose-response assays : Standardize IC₅₀ measurements (e.g., 1–50 µM range) to compare antimicrobial vs. anticancer activity .
  • Structural analogs : Test derivatives (e.g., replacing p-tolyl with 4-methoxyphenyl) to isolate activity-contributing moieties .
  • Meta-analysis : Aggregate data from kinase inhibition assays to identify consistent targets (e.g., EGFR or VEGFR2) .

Q. What strategies address poor solubility or stability in biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Lyophilization : Stabilize the compound for long-term storage at -80°C .

Q. How can computational modeling guide mechanistic studies?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding poses with targets like bacterial gyrase (ΔG < -8 kcal/mol) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with antibacterial potency .

Q. What methodologies elucidate structure-activity relationships (SAR)?

  • Methodological Answer :

  • Fragment-based screening : Test truncated analogs (e.g., thiazolo-triazole alone) to identify core pharmacophores .
  • 3D-QSAR : Align CoMFA contours with steric/electrostatic fields to optimize substituent placement .
  • Crystallography : Solve co-crystal structures with target enzymes (e.g., resolution <2.0 Å) .

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